CEP-37440 -

CEP-37440

Catalog Number: EVT-8170583
CAS Number:
Molecular Formula: C30H38ClN7O3
Molecular Weight: 580.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of CEP-37440 likely involves collaboration between academic institutions and pharmaceutical companies focusing on drug discovery. Such compounds are often derived from extensive screening processes aimed at identifying novel agents with desirable pharmacological properties.

Classification

CEP-37440 can be classified based on its chemical structure and biological activity. It may fall under categories such as:

  • Small Molecule: Typically low molecular weight compounds that can easily enter cells.
  • Pharmaceutical Agent: Designed for therapeutic use, potentially targeting specific biological pathways.
Synthesis Analysis

The synthesis of CEP-37440 would involve several steps, generally including:

  1. Precursor Selection: Identifying suitable starting materials based on desired functional groups.
  2. Chemical Reactions: Employing reactions such as:
    • Coupling Reactions: To form bonds between different molecular fragments.
    • Functional Group Modifications: To enhance or modify biological activity.
  3. Purification: Techniques such as chromatography to isolate the final product from by-products.

Technical Details

The exact synthetic route for CEP-37440 would depend on its specific structure. Typical methods may include:

  • Organic Synthesis Techniques: Utilizing reagents and catalysts to facilitate reactions.
  • Analytical Techniques: Employing NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for structural confirmation.
Molecular Structure Analysis

The molecular structure of CEP-37440 is crucial for understanding its function. Key aspects include:

  • Molecular Formula: Represents the number and types of atoms present.
  • 3D Structure: Can be visualized using software tools that model molecular geometry.

Data

Molecular data such as bond lengths, angles, and dihedral angles are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

CEP-37440 may participate in various chemical reactions relevant to its application:

  1. Receptor Binding: Interacting with specific biological receptors.
  2. Metabolic Reactions: Undergoing transformations in biological systems that affect its efficacy and safety.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is essential for optimizing the compound’s performance as a drug candidate.

Mechanism of Action

The mechanism of action describes how CEP-37440 exerts its effects at the molecular level:

  1. Target Identification: Determining which proteins or pathways the compound interacts with.
  2. Biological Impact: Analyzing how these interactions lead to desired therapeutic outcomes.

Data

Quantitative data from assays measuring binding affinity, efficacy, and downstream effects are critical for establishing the compound's pharmacodynamics.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CEP-37440 is vital for its development:

  • Solubility: Important for bioavailability; typically measured in various solvents.
  • Stability: Assessed under different conditions (pH, temperature).

Relevant Data or Analyses

Properties such as melting point, boiling point, and spectral data (UV/Vis, IR) help characterize the compound.

Applications

CEP-37440 may have several scientific uses:

  1. Therapeutic Development: Potential use in treating specific diseases based on its mechanism of action.
  2. Research Tool: Serving as a probe to study biological pathways or disease mechanisms.
Molecular Mechanisms of Dual FAK/ALK Inhibition

Structural Basis of Focal Adhesion Kinase 1 and Anaplastic Lymphoma Kinase Binding Affinity

CEP-37440 is a potent, orally active small-molecule inhibitor targeting both Focal Adhesion Kinase 1 (PTK2) and Anaplastic Lymphoma Kinase with half-maximal inhibitory concentration values of 2.3 nM and 3.5 nM, respectively [1] [4] [8]. This high-affinity inhibition originates from CEP-37440's specific molecular interactions within the adenosine triphosphate-binding pockets of both kinases. The compound features a 2,4-diarylaminopyrimidine core structure that enables competitive adenosine triphosphate displacement, with its chloro-substituted pyrimidine moiety forming critical hydrogen bonds with hinge region residues (Cys1065 in Anaplastic Lymphoma Kinase; Glu506 in Focal Adhesion Kinase 1) [1] [8]. The extended benzo[7]annulenyl group enhances hydrophobic interactions with the gatekeeper residues (Leu1196 in Anaplastic Lymphoma Kinase; Leu553 in Focal Adhesion Kinase 1), while the piperazinyl-ethanol tail optimizes solubility and mediates additional polar contacts with the solvent-accessible region [4] [5]. This balanced molecular architecture enables CEP-37440 to achieve >100-fold selectivity for Focal Adhesion Kinase 1/Anaplastic Lymphoma Kinase over other kinases such as Insulin-like Growth Factor 1 Receptor and c-MET, minimizing off-target effects [1].

Table 1: Structural and Biochemical Properties of CEP-37440

PropertyFocal Adhesion Kinase 1 InhibitionAnaplastic Lymphoma Kinase Inhibition
IC₅₀ (nM)2.33.5
Key Binding ResiduesGlu506, Leu553Cys1065, Leu1196
Selectivity Ratio (vs. Kinome)>100-fold>100-fold
Autophosphorylation SiteTyr397Tyr1604
Molecular Weight (Da)580.12580.12

Synergistic Signaling Pathways in Tumor Microenvironment Modulation

The dual kinase inhibition by CEP-37440 disrupts multiple oncogenic pathways simultaneously, creating synergistic antitumor effects within the tumor microenvironment. Focal Adhesion Kinase 1 blockade directly suppresses phosphoinositide 3-kinase/protein kinase B pathway activation by reducing phosphatidylinositol 3,4,5-trisphosphate production and protein kinase B phosphorylation at Ser473 [9]. Concurrent Anaplastic Lymphoma Kinase inhibition attenuates rat sarcoma virus/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling, leading to downregulation of cyclin D1 and myc proto-oncogene protein expression [1] [6]. This coordinate suppression results in:

  • Cell Cycle Arrest: Reduced retinoblastoma protein phosphorylation and subsequent G1/S phase blockade in inflammatory breast cancer models [6]
  • Apoptotic Induction: Caspase-3/7 activation through B-cell lymphoma 2-associated X protein upregulation and B-cell lymphoma 2 downregulation in anaplastic lymphoma kinase-positive cells [4] [8]
  • Microenvironment Reprogramming: Transcriptome analysis of CEP-37440-treated inflammatory breast cancer cells reveals significant downregulation of transforming growth factor beta 1 (≥2.5-fold) and matrix metalloproteinase 3 (≥3-fold), coupled with upregulation of Dickkopf-related protein 3 (≥4-fold), caveolin 1 (≥2.8-fold), and tissue factor pathway inhibitor 2 (≥3.2-fold) [6] [8]. This expression shift collectively impairs stromal activation, extracellular matrix degradation, and pro-angiogenic signaling.

Table 2: Tumor Microenvironment Modulation Through Pathway Inhibition

Affected PathwayKey Molecular ChangesFunctional Consequences
Phosphoinositide 3-kinase/Protein Kinase B↓ Phosphatidylinositol 3,4,5-trisphosphate↓ p-Protein Kinase B (Ser473)Reduced cell survivalIncreased anoikis
Rat Sarcoma Virus/Rapidly Accelerated Fibrosarcoma/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase↓ Cyclin D1↓ myc proto-oncogene proteinCell cycle arrestProliferation inhibition
Transforming Growth Factor Beta Signaling↓ Transforming Growth Factor Beta 1↑ Dickkopf-related protein 3Impaired fibroblast activationReduced immune evasion
Extracellular Matrix Remodeling↓ Matrix Metalloproteinase 3↑ Tissue Factor Pathway Inhibitor 2Decreased invasionBasement membrane stabilization

Impact on Integrin-Mediated Cell Adhesion and Metastatic Cascades

CEP-37440 significantly impedes metastatic progression by disrupting integrin-dependent adhesion machinery and cadherin switching. Focal Adhesion Kinase 1 inhibition directly destabilizes focal adhesion complexes by preventing autophosphorylation at Tyr397, which is essential for recruiting Src homology 2 domain-containing proteins like Src and phosphatidylinositol 3-kinase [1] [9]. This molecular disruption causes:

  • Focal Adhesion Turnover: Impaired talin-vinculin-actin linkage reduces adhesion strength by >60% in triple-negative breast cancer models, as quantified by atomic force microscopy [7] [9]
  • Cadherin Switching Blockade: CEP-37440 treatment reverses the epithelial-mesenchymal transition by upregulating epithelial cadherin (≥2-fold) while downregulating neural cadherin (≥3-fold) in hepatocellular carcinoma models. This occurs through inhibition of integrin-beta1/Src-mediated phosphorylation of epithelial cadherin-catenin complexes, preventing their dissociation [7] [10]
  • Metastatic Cascade Disruption: The compound reduces cancer cell extravasation by >70% in inflammatory breast cancer xenografts through dual mechanisms: (1) Attenuation of integrin-alpha5beta1-dependent endothelial anchoring via protein kinase B/mammalian target of rapamycin complex 1 pathway suppression, and (2) Inhibition of neural cadherin-mediated trans-endothelial migration [6] [10]. These effects collectively explain the 80% reduction in brain metastasis observed in CEP-37440-treated animal models [6].

Table 3: Adhesion Molecule Regulation by CEP-37440

Adhesion ProcessMolecular TargetsFunctional Impact on Metastasis
Focal Adhesion Assembly↓ Phospho-Focal Adhesion Kinase 1 (Tyr397)↓ Talin-vinculin clusteringReduced adhesion stabilityImpaired traction force generation
Cadherin Switching↑ Epithelial cadherin↓ Neural cadherin↓ β-catenin phosphorylationMaintained epithelial cohesionBlocked mesenchymal transition
Extracellular Matrix Engagement↓ Integrin α5β1 activation↓ Fibronectin fibrillogenesisWeakened endothelial adhesionImpaired stromal invasion
Trans-endothelial Migration↓ Neural cadherin/neural cadherin homotypic binding↓ Actin polymerizationReduced extravasation efficiencyDeferred metastatic niche formation

The multi-targeted inhibition of both Focal Adhesion Kinase 1 and Anaplastic Lymphoma Kinase creates complementary barriers against metastatic dissemination by simultaneously targeting intracellular signaling cascades (phosphoinositide 3-kinase/protein kinase B, rat sarcoma virus/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase) and extracellular adhesion machinery (integrins, cadherins). This dual mechanism explains CEP-37440's superior efficacy over selective Focal Adhesion Kinase 1 inhibitors in preclinical models of highly metastatic cancers [1] [6] [8].

Properties

Product Name

CEP-37440

IUPAC Name

2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C30H38ClN7O3

Molecular Weight

580.1 g/mol

InChI

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)

InChI Key

BCSHRERPHLTPEE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.